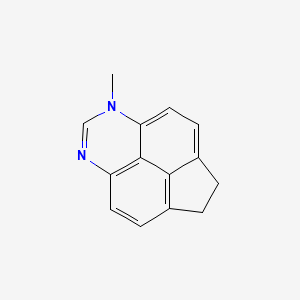
1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- is a chemical compound with the molecular formula C14H12N2 and a molecular weight of 208.2585 . This compound belongs to the class of heterocyclic compounds known as perimidines, which are characterized by a fused ring structure containing nitrogen atoms. The unique structure of 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- involves a novel reaction of nitroalkanes with 4,5-diaminoacenaphthene in the presence of polyphosphoric acid . The reaction mechanism includes the phosphorylation of the aci-nitro compound, followed by intramolecular cyclization. This method is highly efficient and has been widely adopted in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in its structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- involves its interaction with molecular targets such as proteins and enzymes. The nitrogen atoms in the compound’s structure can form hydrogen bonds and coordinate with metal ions, facilitating various biochemical reactions . The pathways involved in these interactions are complex and depend on the specific application and target molecule.
Comparison with Similar Compounds
1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- can be compared with other similar compounds such as:
Perimidine: A simpler structure with similar nitrogen-containing fused rings.
Cyclopenta[b]pyridine: Another heterocyclic compound with a fused ring structure.
1H-Benzo[d,e]quinazoline: A tricyclic compound with unique electronic properties.
The uniqueness of 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- lies in its specific ring fusion and the presence of a methyl group, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
18969-93-2 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
7-methyl-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),5,8,10-hexaene |
InChI |
InChI=1S/C14H12N2/c1-16-8-15-11-6-4-9-2-3-10-5-7-12(16)14(11)13(9)10/h4-8H,2-3H2,1H3 |
InChI Key |
SLNJFWBGYGFZKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C3C1=CC=C4C3=C(CC4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















